(S)-tert-butyl (1-(pyrimidin-2-yl)pyrrolidin-3-yl)carbamate
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Description
(S)-tert-butyl (1-(pyrimidin-2-yl)pyrrolidin-3-yl)carbamate, also known as TAK-659, is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the signaling pathways of B cells and is a target for the treatment of B-cell malignancies and autoimmune diseases.
Scientific Research Applications
Catalyst-Free Synthesis of Substituted Carbamates
- A recent study highlights a novel catalyst-free synthesis method for N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates. The process utilizes easily accessible N-hetaryl ureas and alcohols. Notably, this environmentally friendly technique yields a wide range of substituted carbamates with electron-donating or electron-withdrawing groups in the azine rings. The reaction proceeds through intermediate hetaryl isocyanates.
Anti-Fibrotic Activity
- Some derivatives of this compound exhibit better anti-fibrotic activities than existing drugs like Pirfenidone . For instance, ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate show promising results. These findings suggest potential therapeutic applications in fibrosis-related conditions.
Tertiary Butyl Ester Synthesis
- Tertiary butyl esters play a crucial role in synthetic organic chemistry. Researchers have developed a sustainable method for directly introducing the tert-butoxycarbonyl group into various organic compounds using flow microreactors . This efficient and versatile process could find applications in drug synthesis and other chemical transformations.
Biologically Active Precursor
- The compound (S)-tert-butyl pyrrolidin-3-ylcarbamate (a close relative) serves as a potential precursor to biologically active natural products like Indiacen A and Indiacen B . These natural products have diverse pharmacological properties, making them valuable targets for drug discovery.
Aminophenyl-Amide Derivatives
- In a recent study, novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were synthesized using magnesium oxide nanoparticles . These derivatives could have applications in medicinal chemistry or materials science.
Biochemical Reagent
- The compound (S)-tert-butyl pyrrolidin-3-ylcarbamate can serve as a biochemical reagent in life science research . Its properties make it useful for various biological studies.
properties
IUPAC Name |
tert-butyl N-[(3S)-1-pyrimidin-2-ylpyrrolidin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2/c1-13(2,3)19-12(18)16-10-5-8-17(9-10)11-14-6-4-7-15-11/h4,6-7,10H,5,8-9H2,1-3H3,(H,16,18)/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNIIGOQQFQWRET-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C2=NC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCN(C1)C2=NC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-tert-butyl (1-(pyrimidin-2-yl)pyrrolidin-3-yl)carbamate |
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